3-Chloro-4'-n-propylbenzophenone

Overview

Description

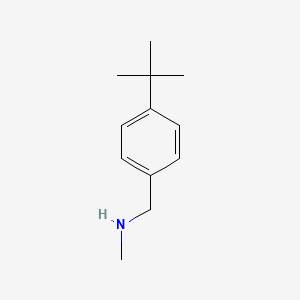

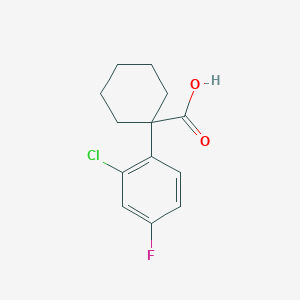

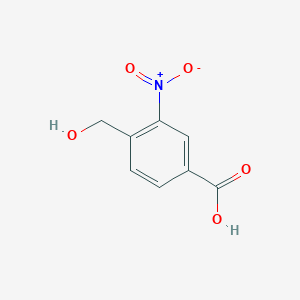

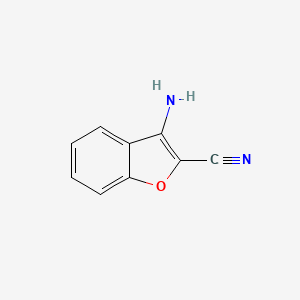

3-Chloro-4’-n-propylbenzophenone, also known as Etocrylene, is a chemical compound used in the production of sunscreen formulations due to its ultraviolet (UV) absorbing properties. It has a molecular weight of 258.75 .

Molecular Structure Analysis

The molecular formula of 3-Chloro-4’-n-propylbenzophenone is C16H15ClO . The InChI code is 1S/C16H15ClO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3 .Scientific Research Applications

Analytical Detection Methods

- An automated on-line column-switching HPLC-MS/MS method with peak focusing was developed to measure concentrations of environmental phenols, including parabens and triclosan, in human milk. This method shows potential for assessing human exposure to these compounds, indicative of the broad analytical applications in detecting similar chemical structures in biological samples (Ye et al., 2008).

Environmental Impact and Toxicity

A study on the transformation and genotoxicity changes of 2,4-Dihydroxybenzophenone (BP-1), an important component and metabolite of benzophenone-type UV filters, during chlorination disinfection process highlighted the formation of novel disinfection by-products, including chlorinated benzoquinones and polycyclic aromatic hydrocarbons. This suggests concerns regarding the ecological and health risks of such chemicals in water treatment processes (Sun et al., 2019).

The occurrence, fate, and behavior of parabens in aquatic environments were reviewed, discussing their ubiquity due to continuous introduction into the environment through consumer products. This study emphasizes the need for further investigation into the stability and toxicity of chlorinated by-products, which may share structural similarities with 3-Chloro-4'-n-propylbenzophenone (Haman et al., 2015).

Synthesis and Biological Studies

- Research on the synthesis and antiviral potential of 14-Aryl/Heteroaryl-14H-dibenzo[a,j]xanthenes using an efficient polymer-supported catalyst provides insights into chemical synthesis methods that could be applicable to creating derivatives of this compound for various scientific applications, including the development of antiviral agents (Naidu et al., 2012).

Mechanism of Action

Target of Action

Benzophenone derivatives are often used in proteomics research , suggesting that they may interact with various proteins or enzymes in the body.

Mode of Action

Benzophenone derivatives can undergo various chemical reactions, such as free radical reactions . In these reactions, the benzophenone can act as a radical initiator, leading to changes in the target molecules.

Biochemical Pathways

Given its potential role in proteomics research , it may influence protein synthesis or degradation pathways.

Result of Action

Based on its potential use in proteomics research , it may influence protein structure or function, leading to changes at the cellular level.

properties

IUPAC Name |

(3-chlorophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSHSXYMACHHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374063 | |

| Record name | 3-Chloro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64358-13-0 | |

| Record name | 3-Chloro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione](/img/structure/B1596967.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B1596982.png)